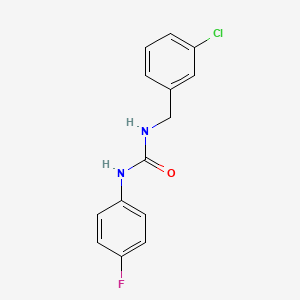![molecular formula C17H14Cl2FN3S B4285284 3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285284.png)
3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole
Overview
Description
3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole varies depending on its application. In antimicrobial and antifungal activities, the compound acts by inhibiting the growth of microorganisms and fungi by disrupting their cell wall synthesis. In anticancer activity, the compound induces apoptosis in cancer cells by inhibiting the activity of enzymes involved in DNA replication and repair. In agriculture, the compound acts as an herbicide and insecticide by inhibiting the activity of enzymes involved in plant and insect metabolism.
Biochemical and Physiological Effects:
The compound 3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various microorganisms and fungi, including Staphylococcus aureus, Escherichia coli, and Candida albicans. In vivo studies have shown that the compound exhibits potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been found to exhibit herbicidal and insecticidal activities against various plant and insect species.
Advantages and Limitations for Lab Experiments
The compound 3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole has several advantages and limitations for lab experiments. The compound is readily available and can be synthesized using simple and cost-effective methods. The compound exhibits potent antimicrobial, antifungal, and anticancer activities, making it a promising candidate for the development of new drugs. However, the compound has limited solubility in water, which may limit its use in certain applications. The compound also exhibits cytotoxicity at high concentrations, which may limit its use in vivo.
Future Directions
The compound 3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole has several potential future directions. In medicinal chemistry, the compound can be further optimized to improve its potency and selectivity against specific microbial, fungal, and cancer cell types. In agriculture, the compound can be further studied for its potential use as an environmentally friendly herbicide and insecticide. In material science, the compound can be further studied for its potential use as a building block for the synthesis of functional materials. Overall, the compound has significant potential for various applications and warrants further investigation.
Scientific Research Applications
The compound 3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as an herbicide and insecticide in agriculture. In material science, the compound has been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of functional materials.
properties
IUPAC Name |
3-(3,4-dichlorophenyl)-4-ethyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3S/c1-2-23-16(12-5-8-14(18)15(19)9-12)21-22-17(23)24-10-11-3-6-13(20)7-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGXRXNSMLMFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)F)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-2,1,3-benzothiadiazol-5-yl-2-[4-(4-isopropoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4285214.png)

![2-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4285242.png)


![3-[(3-bromobenzyl)thio]-5-(3,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285260.png)
![3-[(3-bromobenzyl)thio]-5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazole](/img/structure/B4285261.png)
![4-ethyl-3-[(3-methylbenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285266.png)
![3-[(3-methoxybenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B4285278.png)
![3-[(3-chlorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285287.png)
![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-isobutoxyphenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4285300.png)
![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)